Enalapril Diketopiperazine

Description

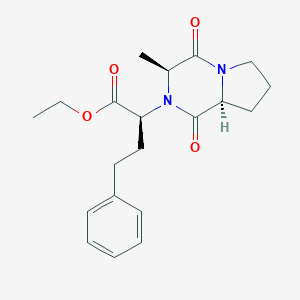

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-2-[(3S,8aS)-3-methyl-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4/c1-3-26-20(25)17(12-11-15-8-5-4-6-9-15)22-14(2)18(23)21-13-7-10-16(21)19(22)24/h4-6,8-9,14,16-17H,3,7,10-13H2,1-2H3/t14-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZHNHHJUGMMLV-XIRDDKMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3CCCC3C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N2[C@H](C(=O)N3CCC[C@H]3C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10151178 | |

| Record name | Enalapril diketopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115729-52-7 | |

| Record name | Ethyl (αS,3S,8aS)-hexahydro-3-methyl-1,4-dioxo-α-(2-phenylethyl)pyrrolo[1,2-a]pyrazine-2(1H)-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115729-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enalapril diketopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115729527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enalapril diketopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[1-(S)-Ethoxycarbonyl-3-phenylpropyl]-3-methyl-hexahydro-pyrrolo[1,2-a]pyrazin-1,4-dion | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENALAPRIL DIKETOPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/609HCJ5DV4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Enalapril Diketopiperazine?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enalapril (B1671234) Diketopiperazine (DKP), identified as impurity D in the European Pharmacopoeia, is a prominent degradation product of the angiotensin-converting enzyme (ACE) inhibitor, enalapril.[1][2] Its formation, primarily through intramolecular cyclization of enalapril, is a critical parameter in the stability studies of enalapril maleate (B1232345) formulations.[1][3] Understanding the chemical structure, properties, and formation pathways of Enalapril DKP is essential for the development of stable and effective enalapril drug products. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and analytical methodologies related to Enalapril Diketopiperazine.

Chemical Structure and Identification

This compound is a bicyclic compound formed from the internal condensation of enalapril. The IUPAC name for this compound is ethyl (2S)-2-[(3S,8aS)-3-methyl-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoate.[4][5][6]

Key chemical identifiers are summarized in the table below:

| Identifier | Value |

| IUPAC Name | ethyl (2S)-2-[(3S,8aS)-3-methyl-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoate[4][5][6] |

| CAS Number | 115729-52-7[4][5] |

| Molecular Formula | C₂₀H₂₆N₂O₄[4][5] |

| Canonical SMILES | CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3CCCC3C2=O)C[7] |

| InChI Key | BMZHNHHJUGMMLV-XIRDDKMYSA-N |

| Synonyms | Enalapril DKP, Enalapril Impurity D, Enalapril Related Compound D[7][8] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the following table for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 358.43 g/mol | [5] |

| Melting Point | 93-94 °C | [6] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. | [6] |

| Appearance | White to Off-White Solid | [6] |

| XLogP3-AA | 2.6 | [6] |

| Hydrogen Bond Acceptors | 4 | [6] |

Formation Pathway

This compound is primarily formed from enalapril through an intramolecular cyclization reaction. This degradation is known to be influenced by pH and temperature.

This intramolecular cyclization is a key degradation pathway for enalapril, especially in the solid state and under acidic or neutral conditions in solution.[1][9] The reaction involves the nucleophilic attack of the secondary amine of the alanylproline moiety on the ester carbonyl group, leading to the formation of the diketopiperazine ring and the elimination of ethanol.

Experimental Protocols

Forced Degradation of Enalapril Maleate to Yield this compound

This protocol is adapted from studies on the degradation of enalapril.[9][10]

Objective: To generate this compound from enalapril maleate under acidic stress conditions.

Materials:

-

Enalapril maleate

-

0.1 N Hydrochloric acid (HCl)

-

Water

-

Heating apparatus (e.g., water bath or heating block)

-

pH meter

-

Reaction vessel

Procedure:

-

Prepare a stock solution of enalapril maleate in methanol or water at a concentration of 1 mg/mL.[10]

-

In a suitable reaction vessel, mix the enalapril maleate stock solution with 0.1 N HCl.[9]

-

Heat the mixture at 80°C.[9]

-

Monitor the degradation process by taking samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[10]

-

Analyze the samples using a suitable analytical method, such as HPLC, to determine the extent of formation of this compound.[9]

-

Once a significant amount of the diketopiperazine derivative has been formed, the reaction can be stopped.

-

Purification of this compound from the reaction mixture can be achieved using preparative chromatography.

Analytical Method for this compound

A validated stability-indicating HPLC method is crucial for the quantification of this compound in the presence of enalapril and other degradation products.

Chromatographic Conditions (Example): [9]

-

Column: C18 reverse-phase column

-

Mobile Phase: A mixture of acetonitrile (B52724) and phosphate (B84403) buffer (pH 3)

-

Flow Rate: 1 mL/min

-

Detection: UV at 210 nm

LC-MS/MS for Structural Confirmation: [9]

-

For LC-MS studies, the mobile phase can be modified by replacing the phosphate buffer with water, and the pH adjusted to 3.0 with formic acid.[9]

-

Mass spectrometry can be used to confirm the identity of the degradation product by comparing its m/z value and fragmentation pattern with that of a known standard of this compound.[9]

Spectroscopic Data

While detailed assigned spectra are often proprietary and found in the certificates of analysis for commercial reference standards, the following provides an overview of the expected spectroscopic characteristics.[5]

-

¹H NMR and ¹³C NMR: The NMR spectra would be complex due to the number of protons and carbons in the molecule. Key signals would include those corresponding to the ethyl ester group, the aromatic protons of the phenylethyl side chain, and the protons of the fused ring system. Reference standards from suppliers like the British Pharmacopoeia (BP) or LGC Standards come with a Certificate of Analysis which would include detailed spectral data.[4]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (358.43 g/mol ).[5] Tandem mass spectrometry (MS/MS) would reveal a characteristic fragmentation pattern that can be used for structural elucidation and confirmation.[9][10]

Conclusion

This compound is a critical impurity to monitor in the development and quality control of enalapril maleate drug products. Its formation through intramolecular cyclization is a key degradation pathway. A thorough understanding of its chemical structure, properties, and the analytical methods for its detection is paramount for ensuring the stability and efficacy of enalapril formulations. This guide provides a foundational understanding for researchers and professionals in the pharmaceutical industry. For definitive identification and quantification, the use of a certified reference standard is highly recommended.

References

- 1. Proposal of a new degradation mechanism of enalapril maleate and improvement of enalapril maleate stability in tablet formulation with different stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN107951835B - Enalapril maleate preparation and application thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. This compound | CAS Number 115729-52-7 [klivon.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | C20H26N2O4 | CID 14962498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. This compound British Pharmacopoeia (BP) Reference Standard 115729-52-7 [sigmaaldrich.com]

Enalapril Diketopiperazine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Enalapril Diketopiperazine, a key impurity and degradation product of the angiotensin-converting enzyme (ACE) inhibitor, Enalapril. Understanding the properties of this compound is crucial for the development, manufacturing, and quality control of Enalapril-based pharmaceuticals.

Core Physicochemical Properties

This compound, identified by the CAS number 115729-52-7, is a heterocyclic compound formed through the intramolecular cyclization of Enalapril.[1][2][3] Its formation is a critical parameter monitored during the stability testing of Enalapril drug products.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of this compound and its related acidic form.

Table 1: Physicochemical Properties of this compound (CAS: 115729-52-7)

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₆N₂O₄ | [1][2] |

| Molecular Weight | 358.43 g/mol | [2][4] |

| Melting Point | 93-94°C | [5][6] |

| Boiling Point (Predicted) | 562.9 ± 50.0 °C | [5][6] |

| Density (Predicted) | 1.22 ± 0.1 g/cm³ | [6] |

| pKa (Predicted) | -1.07 ± 0.40 | [5][6] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. | [5][6] |

| Appearance | White to Off-White Crystalline Powder | [3][6] |

| Storage | 2-8°C or -20°C Freezer | [2][3][5][6] |

Table 2: Physicochemical Properties of this compound Acid (CAS: 115623-21-7)

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₂N₂O₄ | [7][8] |

| Molecular Weight | 330.38 g/mol | [7][8] |

| LogP (Predicted) | 1.16990 | [7] |

Formation Pathway

Enalapril can degrade to form this compound through an intramolecular cyclization reaction. This process is a key consideration in the formulation and storage of Enalapril-containing products.

Experimental Protocols: Detection and Quantification

The quantification of this compound as an impurity in Enalapril drug substances and products is typically performed using High-Performance Liquid Chromatography (HPLC). While specific methods are often product-dependent and proprietary, a general methodological approach is outlined below.

Objective: To detect and quantify this compound in an Enalapril drug substance or product.

Principle: Reversed-phase HPLC with UV detection is a common method for separating Enalapril from its degradation products, including the diketopiperazine. The concentration of this compound is determined by comparing its peak area to that of a certified reference standard.

Materials and Reagents:

-

This compound reference standard

-

Enalapril Maleate reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphate buffer (pH adjusted)

-

Water (HPLC grade)

-

Sample of Enalapril drug substance or product

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system equipped with:

-

A gradient pump

-

An autosampler

-

A column oven

-

A UV-Vis detector

-

Chromatographic Conditions (Illustrative Example):

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size

-

Mobile Phase A: Phosphate buffer

-

Mobile Phase B: Acetonitrile

-

Gradient Program: A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 215 nm

-

Injection Volume: 20 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of mobile phases). Prepare a series of working standards by diluting the stock solution to known concentrations.

-

Sample Preparation: Accurately weigh and dissolve the Enalapril sample in the diluent to achieve a known concentration.

-

Chromatographic Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Data Analysis:

-

Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Construct a calibration curve by plotting the peak areas of the standard solutions against their corresponding concentrations.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Calculate the percentage of this compound impurity in the Enalapril sample.

-

Logical Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the analysis of this compound as an impurity in a pharmaceutical setting.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | CAS Number 115729-52-7 [klivon.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | C20H26N2O4 | CID 14962498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 115729-52-7 [m.chemicalbook.com]

- 6. This compound | 115729-52-7 [chemicalbook.com]

- 7. This compound Acid | CAS#:115623-21-7 | Chemsrc [chemsrc.com]

- 8. This compound Acid | C18H22N2O4 | CID 71316330 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Unwanted Transformation: A Technical Guide to the Intramolecular Cyclization of Enalapril to Diketopiperazine

For Researchers, Scientists, and Drug Development Professionals

Enalapril (B1671234), a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, is susceptible to degradation, primarily through hydrolysis to its active metabolite enalaprilat (B1671235) and an intramolecular cyclization to form enalapril diketopiperazine (DKP). The formation of DKP is a significant concern in the pharmaceutical industry as it represents a loss of active pharmaceutical ingredient (API) and introduces an impurity that must be monitored and controlled. This technical guide provides an in-depth exploration of the mechanism of DKP formation from enalapril, consolidating key research findings on its kinetics, influencing factors, and analytical determination.

The Core Mechanism: An Intramolecular Affair

The conversion of enalapril to its DKP derivative is an intramolecular condensation reaction. The reaction involves the nucleophilic attack of the secondary amine on the ester carbonyl group of the same enalapril molecule. This process results in the formation of a six-membered ring structure, the diketopiperazine, and the elimination of ethanol.

This cyclization is a classic example of a neighboring group participation reaction, where a functional group in close proximity to a reactive center influences the rate and outcome of the reaction. The spatial arrangement of the secondary amine and the ester group in the enalapril molecule is conducive to this intramolecular cyclization.

Factors Influencing Diketopiperazine Formation

The rate and extent of DKP formation are significantly influenced by several factors, including pH, temperature, and the presence of excipients in pharmaceutical formulations.

The Critical Role of pH

The pH of the environment is a primary determinant in the degradation pathway of enalapril.

-

Acidic Conditions: In acidic solutions (pH < 5), the formation of DKP is the predominant degradation pathway.[1][2] The acidic environment can protonate the ester carbonyl, making it more susceptible to nucleophilic attack by the secondary amine.

-

Neutral and Alkaline Conditions: Under neutral and alkaline conditions (pH > 5), the hydrolysis of the ester group to form enalaprilat becomes the more dominant degradation route.[1][3] However, some studies have proposed that DKP formation can also be promoted in alkaline media.[4] The microenvironmental pH within a solid dosage form, influenced by excipients, can therefore play a crucial role in the stability of enalapril.[4]

The Accelerating Effect of Temperature

As with most chemical reactions, temperature plays a significant role in the kinetics of DKP formation. Increased temperatures provide the necessary activation energy for the intramolecular cyclization to occur. Thermal analysis has shown that DKP formation in solid-state enalapril maleate (B1232345) begins at approximately 129°C and reaches a maximum rate at 137°C.[5] In hot-melt extrusion processes, degradation to DKP can occur at temperatures above 120°C.[6]

The Influence of Excipients

Pharmaceutical excipients, while generally considered inert, can have a profound impact on the stability of enalapril.

-

Promoting Degradation: Certain common excipients can promote the formation of DKP.[4] For instance, Eudragit E, a coating polymer, has been shown to accelerate the degradation of enalapril maleate to DKP.[7]

-

Inhibiting Degradation: Conversely, the addition of certain organic acids, such as tartaric acid, can help to control the microenvironmental pH and inhibit the formation of DKP.[4] Stearic acid incorporated into pellets has also been shown to improve the stability of enalapril maleate by reducing DKP formation.[8] The in-situ formation of enalapril sodium salt by incorporating suitable ionic excipients can also effectively minimize DKP content.[9]

Quantitative Insights: Kinetics of Diketopiperazine Formation

Kinetic studies provide valuable quantitative data on the rate of DKP formation. The degradation of enalapril to DKP generally follows pseudo-first-order kinetics.

| Parameter | Value | Conditions | Reference |

| Activation Energy (Ea) | 141.2 ± 0.7 kJ/mol | Pure enalapril maleate (solid-state) | [7] |

| Activation Energy (Ea) | 86.7 ± 0.8 kJ/mol | Enalapril maleate with Eudragit E (1:1 ratio) | [7] |

| Activation Energy (Ea) | 198 kJ/mol | Enalapril maleate decomposition to DKP (monitored by thermogravimetry) | [1] |

Experimental Protocols for Studying Diketopiperazine Formation

The study of enalapril degradation and DKP formation relies on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for the separation and quantification of enalapril and its degradation products.

Stability-Indicating HPLC Method

A typical stability-indicating HPLC method for the analysis of enalapril and its degradation products, including DKP and enalaprilat, would involve the following:

-

Column: A reversed-phase column, such as a C8 or C18, is commonly used.[10][11][12]

-

Mobile Phase: The mobile phase is typically a mixture of an acidic buffer (e.g., phosphate (B84403) buffer at pH 2.2) and an organic modifier like acetonitrile (B52724) or methanol.[10][12][13] The low pH of the mobile phase aids in achieving good peak shapes and separation.

-

Detection: UV detection at 215 nm is standard for quantifying enalapril and its related substances.[3][10]

-

Column Temperature: Elevated column temperatures (e.g., 50°C or higher) are often used to improve peak shape and reduce analysis time.[3][14]

Forced Degradation Studies

To understand the degradation pathways and validate the stability-indicating nature of an analytical method, forced degradation (stress testing) studies are performed. This involves subjecting enalapril to various stress conditions:

-

Acidic Hydrolysis: Enalapril is treated with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 80°C).[15] This condition is expected to generate DKP as the major degradation product.[3]

-

Alkaline Hydrolysis: The drug is exposed to a base (e.g., 0.1 N NaOH) at an elevated temperature.[15] This typically leads to the formation of enalaprilat.[3]

-

Neutral Hydrolysis: Enalapril is heated in water to assess its degradation at neutral pH.[15] Both enalaprilat and DKP can be formed under these conditions.[3]

-

Oxidative Degradation: The drug is treated with an oxidizing agent (e.g., hydrogen peroxide). Enalapril has been found to be relatively stable under oxidative stress.[3]

-

Thermal Degradation: Solid enalapril is heated to evaluate the impact of temperature alone on its stability.[3]

-

Photodegradation: Enalapril solutions are exposed to UV light to assess their photostability.[15]

Visualizing the Process

To better understand the relationships and workflows discussed, the following diagrams are provided.

References

- 1. daneshyari.com [daneshyari.com]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. Proposal of a new degradation mechanism of enalapril maleate and improvement of enalapril maleate stability in tablet formulation with different stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intramolecular cyclization of diketopiperazine formation in solid-state enalapril maleate studied by thermal FT-IR microscopic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Eudragit E accelerated the diketopiperazine formation of enalapril maleate determined by thermal FTIR microspectroscopic technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The impact of ionic excipients on stabilization of enalapril tablets by the formation of alkaline salt "in situ" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A green HPLC-UV method for the simultaneous analysis of enalapril, enalaprilat and diketopiperazine in pharmaceutical formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. ijpbs.com [ijpbs.com]

- 12. researchgate.net [researchgate.net]

- 13. scielo.br [scielo.br]

- 14. Effect of column temperature on the behaviour of some angiotensin converting enzyme inhibitors during high-performance liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]

Enalapril's Transformation: A Technical Guide to Diketopiperazine Formation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the degradation pathway of enalapril (B1671234) to its diketopiperazine derivative, a critical aspect in the stability and formulation of this widely used angiotensin-converting enzyme (ACE) inhibitor. Understanding the kinetics, influencing factors, and analytical methodologies is paramount for ensuring the safety, efficacy, and quality of enalapril-containing pharmaceutical products.

The Degradation Pathway: From Enalapril to Diketopiperazine

Enalapril, a prodrug, is susceptible to two primary degradation pathways: hydrolysis to its active metabolite, enalaprilat (B1671235), and an intramolecular cyclization to form a diketopiperazine (DKP) derivative.[1][2][3] The formation of DKP is a significant concern in pharmaceutical formulations as it represents a loss of the active pharmaceutical ingredient (API) and introduces an impurity that must be monitored and controlled.

The conversion to DKP is primarily driven by factors such as pH, temperature, and the presence of certain excipients.[2][4] In aqueous solutions, the degradation pathway is highly pH-dependent. Acidic conditions (pH below 5) favor the intramolecular cyclization to form DKP, while alkaline conditions promote the hydrolysis of the ethyl ester to yield enalaprilat.[2]

Mechanism of Intramolecular Cyclization

The formation of the diketopiperazine from enalapril is a result of an intramolecular aminolysis reaction. The process involves the nucleophilic attack of the secondary amine of the proline ring on the carbonyl carbon of the adjacent alanine (B10760859) residue. This is followed by the elimination of ethanol (B145695), leading to the formation of the cyclic dipeptide structure of diketopiperazine. This reaction is particularly relevant in the solid state and under acidic conditions in solution.

Quantitative Analysis of Degradation Kinetics

The degradation of enalapril to diketopiperazine generally follows first-order kinetics.[2] The rate of this degradation is significantly influenced by the surrounding environment.

Summary of Kinetic Data

The following table summarizes the degradation rate constants (k) and the time for 10% degradation (t90) of enalapril under various hydrolytic conditions.

| Stress Condition | Temperature (°C) | Degradation Rate Constant (k) | t90 | Primary Degradation Products | Reference |

| 0.1 N HCl | 80 | 0.0090 h⁻¹ | 11.73 h | Enalaprilat, Diketopiperazine (major) | [2] |

| Water | 80 | 0.0018 h⁻¹ | 57.20 h | Enalaprilat, Diketopiperazine | [2] |

| 0.1 N NaOH | 60 | 0.0914 min⁻¹ | 1.15 min | Enalaprilat | [2] |

Activation Energy

The solid-state reaction of enalapril maleate (B1232345) to undergo intramolecular cyclization and form DKP has a determined activation energy of approximately 141.2 ± 0.7 kJ/mol. However, this can be significantly reduced in the presence of certain excipients like Eudragit E, which can lower the activation energy to 86.7 ± 0.8 kJ/mol, thereby accelerating the degradation.[5]

Experimental Protocols

Accurate monitoring of enalapril and its degradation products is crucial. The following are detailed methodologies for key experiments.

Preparation of Diketopiperazine (DKP) Reference Standard

A reference standard for DKP is essential for accurate quantification in stability studies.

Protocol:

-

Carefully place approximately 20 mg of USP Enalapril Maleate Reference Standard in a 100-mL beaker, forming a mound at the bottom.

-

Heat the beaker in an oven at 150°C for about 4 hours.

-

Allow the beaker to cool to room temperature.

-

Add 50 mL of acetonitrile (B52724) to the cooled residue in the beaker.

-

Use sonication for several minutes to dissolve the material.

-

The resulting solution will typically contain between 0.2 mg/mL and 0.4 mg/mL of enalapril diketopiperazine. This solution can be used to identify the DKP peak in chromatographic analyses.

Stability-Indicating HPLC-UV Method

This method is suitable for the simultaneous determination of enalapril and its degradation products, enalaprilat and diketopiperazine.[6][7]

Chromatographic Conditions:

-

Column: C18, 100 x 4.6 mm, 3.5 µm particle size.[6]

-

Mobile Phase: A mixture of ethanol and phosphate (B84403) buffer (pH 2.2) in a 30:70 (v/v) ratio.[6]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 215 nm.[3]

-

Column Temperature: 50°C.

-

Injection Volume: 20 µL.

Preparation of Solutions:

-

Phosphate Buffer (pH 2.2): Prepare a suitable phosphate buffer and adjust the pH to 2.2 using phosphoric acid.

-

Standard Solution: Prepare a stock solution of USP Enalapril Maleate Reference Standard in the mobile phase. Prepare working standards by diluting the stock solution to the desired concentration range (e.g., 140–260 µg/mL).[6]

-

Sample Solution: For tablets, weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of enalapril maleate and dissolve it in a known volume of mobile phase. Filter the solution before injection.

Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness.

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.

Summary of Forced Degradation Conditions and Results

| Stress Condition | Conditions | Major Degradation Products Observed | Reference |

| Acid Hydrolysis | 0.1 N HCl at 80°C | Enalaprilat, Diketopiperazine (maximum formation) | [1] |

| Neutral Hydrolysis | Water at 80°C | Enalaprilat, Diketopiperazine | [1] |

| Alkaline Hydrolysis | 0.1 N NaOH at 80°C | Enalaprilat | [1] |

| Oxidative Degradation | 3% H₂O₂ at room temperature | Stable | [2] |

| Photolytic Degradation | Exposure to UV and visible light for 7 days (in solution) | Slight degradation to Enalaprilat | [2] |

| Thermal Degradation (Solid State) | 70°C | Stable | [2] |

Logical Relationships and Workflows

The following diagrams illustrate the logical relationships in enalapril degradation and a typical experimental workflow for its analysis.

References

- 1. Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. Eudragit E accelerated the diketopiperazine formation of enalapril maleate determined by thermal FTIR microspectroscopic technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A green HPLC-UV method for the simultaneous analysis of enalapril, enalaprilat and diketopiperazine in pharmaceutical formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Physical and chemical properties of Enalapril Diketopiperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enalapril (B1671234) Diketopiperazine (DKP), with the IUPAC name ethyl (2S)-2-[(3S,8aS)-3-methyl-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoate, is a prominent impurity and a major degradation product of Enalapril Maleate (B1232345), an angiotensin-converting enzyme (ACE) inhibitor widely used in the management of hypertension and heart failure. The formation of this cyclic impurity, primarily through an intramolecular cyclization reaction, is a critical parameter in the stability assessment and quality control of enalapril maleate drug products. This technical guide provides an in-depth overview of the physical and chemical properties of Enalapril Diketopiperazine, along with detailed experimental protocols for its characterization and analysis.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its identification, purification, and for understanding its behavior in pharmaceutical formulations.

General Properties

| Property | Value | Source |

| Chemical Formula | C₂₀H₂₆N₂O₄ | [1][2] |

| Molecular Weight | 358.43 g/mol | [1][2] |

| CAS Number | 115729-52-7 | [1] |

| Appearance | Solid | [3] |

Physicochemical Data

| Property | Value | Method | Source |

| Melting Point | 93-94 °C | Capillary Method | [3] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | Shake Flask Method | [3] |

| pKa (Predicted) | -1.07 ± 0.40 | Computational Prediction | [3] |

| LogP (Predicted) | 1.16990 | Computational Prediction | [4] |

Stability and Degradation

This compound is primarily formed from the degradation of enalapril. This process is significantly influenced by environmental factors such as pH, temperature, and humidity.

-

Formation: The conversion of enalapril to its diketopiperazine derivative is a result of an intramolecular cyclization reaction.[5] This degradation pathway is particularly prevalent in the solid state and in acidic solutions (pH < 5).[5]

-

Influencing Factors: The rate of DKP formation is accelerated by acidic conditions and elevated temperatures.[5][6] The presence of certain excipients in pharmaceutical formulations can also promote the degradation of enalapril to DKP. Conversely, the formation of DKP can be inhibited by controlling the microenvironmental pH, for instance, through the addition of suitable organic acids. In alkaline conditions, the hydrolysis of enalapril to enalaprilat (B1671235) is the more dominant degradation pathway.[6]

The degradation pathway of Enalapril to this compound is illustrated in the diagram below.

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of this compound are provided below. These protocols are based on standard pharmacopeial methods and published analytical procedures.

Melting Point Determination (Capillary Method)

This protocol is based on the principles outlined in USP General Chapter <741> Melting Range or Temperature.[4][7]

Apparatus:

-

Melting point apparatus with a heating block and a temperature probe.

-

Glass capillary tubes (closed at one end).

-

Sample pulverizer (e.g., mortar and pestle).

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, dry the sample in a desiccator over a suitable drying agent.

-

Capillary Loading: Introduce the powdered sample into a glass capillary tube, tapping gently to pack the sample to a height of 2-4 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Heating: Heat the block at a rapid rate to a temperature approximately 10°C below the expected melting point.

-

Determination: Decrease the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the sample is completely liquefied (completion of melting). The range between these two temperatures is the melting range.

Solubility Determination (Shake Flask Method)

This protocol is based on the OECD Guideline 105 for testing of chemicals.

Apparatus:

-

Mechanical shaker or magnetic stirrer.

-

Constant temperature water bath or incubator.

-

Centrifuge.

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less).

-

A validated analytical method for the quantification of this compound (e.g., HPLC-UV).

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent (e.g., water, chloroform, ethyl acetate) in a glass flask.

-

Equilibration: Seal the flask and agitate it in a constant temperature bath (e.g., 25°C ± 0.5°C) for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary test can determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. If necessary, centrifuge the sample at a suitable speed to facilitate the separation of the solid and liquid phases.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any undissolved solid particles.

-

Quantification: Dilute the filtered solution as necessary and determine the concentration of this compound using a validated analytical method, such as HPLC-UV.

-

Calculation: The solubility is expressed as the concentration of the saturated solution in units such as mg/mL or g/L.

High-Performance Liquid Chromatography (HPLC) for Analysis and Purity Determination

This protocol provides a general framework for the HPLC analysis of this compound, based on published methods for enalapril and its impurities.

Instrumentation:

-

HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Data acquisition and processing software.

Reagents:

-

Acetonitrile (B52724) (HPLC grade).

-

Methanol (HPLC grade).

-

Phosphate (B84403) buffer (e.g., potassium dihydrogen phosphate), pH adjusted to 2.5 with phosphoric acid.

-

Water (HPLC grade).

-

This compound reference standard.

Chromatographic Conditions:

-

Mobile Phase: A mixture of phosphate buffer and an organic solvent (e.g., acetonitrile or methanol) in a suitable ratio (e.g., 70:30 v/v). The exact composition may need to be optimized.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 215 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution.

-

Sample Solution Preparation: Dissolve a known amount of the test sample containing this compound in the mobile phase.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Identify the peak corresponding to this compound based on its retention time compared to the reference standard. The concentration and purity can be calculated based on the peak area.

Synthesis and Formation

This compound is not typically synthesized as a primary pharmaceutical ingredient but is formed as a degradation product of enalapril. For research and analytical purposes, it can be generated through forced degradation of enalapril maleate.

Forced Degradation Protocol to Generate this compound

This protocol is designed to intentionally degrade enalapril maleate to produce this compound for use as a reference standard or for further study.

Materials:

-

Enalapril Maleate.

-

Hydrochloric acid (HCl), 0.1 N.

-

Water bath or oven.

-

pH meter.

-

HPLC system for monitoring the degradation.

Procedure:

-

Acidic Degradation: Dissolve Enalapril Maleate in 0.1 N HCl to a known concentration.

-

Heating: Heat the solution in a water bath or oven at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., several hours to days).

-

Monitoring: Periodically withdraw samples, neutralize them if necessary, and analyze by HPLC to monitor the formation of this compound and the disappearance of enalapril.

-

Isolation (Optional): Once a significant amount of the diketopiperazine has formed, the product can be isolated and purified using techniques such as preparative chromatography.

The following workflow illustrates the process of conducting a forced degradation study.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, a critical impurity in enalapril maleate formulations. Understanding these properties and having access to robust analytical and experimental protocols are essential for ensuring the quality, stability, and safety of enalapril-containing drug products. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals working with enalapril and related compounds.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Enalapril and its Degradant Diketopiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of Enalapril (B1671234) and its primary degradation product, diketopiperazine (DKP). Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, is susceptible to degradation, particularly through intramolecular cyclization to form the inactive diketopiperazine. Monitoring this degradation is crucial for ensuring the quality, stability, and efficacy of Enalapril drug products. The method described herein is a stability-indicating assay that is simple, rapid, and suitable for routine quality control and stability studies.

Introduction

Enalapril is widely prescribed for the treatment of hypertension and heart failure.[1][2] As a prodrug, it is converted in the body to its active form, enalaprilat (B1671235). However, Enalapril is known to degrade, primarily through hydrolysis to enalaprilat and intramolecular cyclization to form diketopiperazine.[1] The formation of DKP is a significant concern as it represents a loss of potency and the introduction of an impurity.[3] Therefore, a reliable analytical method to separate and quantify Enalapril from its degradation products is essential for pharmaceutical quality control. This application note details a validated HPLC method for this purpose.

Chemical Degradation Pathway

Enalapril undergoes degradation under various conditions, including acidic, neutral, and alkaline environments.[1][4][5] The primary degradation pathway leading to the formation of diketopiperazine involves an intramolecular cyclization reaction.

Caption: Degradation pathways of Enalapril.

Experimental Workflow

The following diagram outlines the general workflow for the HPLC analysis of Enalapril and Diketopiperazine in a pharmaceutical sample.

Caption: Experimental workflow for HPLC analysis.

HPLC Method Parameters

Several HPLC methods have been reported for the analysis of Enalapril and its impurities. The following tables summarize the key parameters from various validated methods, providing a comparative overview.

Table 1: Chromatographic Conditions

| Parameter | Method 1[6][7] | Method 2[8][9][10] | Method 3[11] | Method 4[4][12] |

| Column | Grace Platinum C8 EPS (250 x 4.6 mm, 5 µm) | C18 (100 x 4.6 mm, 3.5 µm) | Platinum EPS C8 (250 x 4.6 mm, 5 µm) | C18 |

| Mobile Phase | Acetonitrile (B52724) : 20 mM Phosphate (B84403) Buffer pH 2.2 (25:75 v/v) | Ethanol : Phosphate Buffer pH 2.2 (30:70 v/v) | Mobile Phase A: 2.2 pH Buffer : ACN (715:285) Mobile Phase B: 2.2 pH Buffer : ACN (720:280) (Gradient) | Acetonitrile : Phosphate Buffer pH 3 |

| Flow Rate | 2 mL/min | Not Specified | 1.5 mL/min | 1 mL/min |

| Detection Wavelength | 215 nm | Not Specified | 215 nm | 210 nm |

| Column Temperature | Room Temperature | Not Specified | Not Specified | Not Specified |

| Injection Volume | 50 µL | Not Specified | Not Specified | Not Specified |

Quantitative Data Summary

The performance of the HPLC methods can be evaluated based on key validation parameters.

Table 2: System Suitability and Validation Parameters

| Parameter | Method 1[6][7] | Method 3[11] | Method Optimized from BP |

| Enalapril Retention Time (min) | < 9 min (total run time) | 6.59 | Not Specified |

| Diketopiperazine Retention Time (min) | < 9 min (total run time) | 8.33 | Not Specified |

| Linearity (Correlation Coefficient, r²) | 0.99981 | Not Specified | Not Specified |

| Limit of Detection (LOD) | 0.021% | Not Specified | 0.017 µg/mL (DKP) |

| Limit of Quantification (LOQ) | 0.062% | Not Specified | 0.055 µg/mL (DKP) |

| Accuracy (% Recovery) | Not Specified | 98.0 - 102.0% | Not Specified |

Detailed Experimental Protocol

This protocol is based on a well-validated, stability-indicating HPLC method.[6][7]

1. Materials and Reagents

-

Enalapril Maleate (B1232345) Reference Standard

-

Enalapril Diketopiperazine Reference Standard

-

Acetonitrile (HPLC Grade)

-

Potassium Dihydrogen Phosphate (Analytical Grade)

-

Orthophosphoric Acid (Analytical Grade)

-

Water (HPLC Grade)

-

Enalapril Maleate Tablets (or drug substance)

2. Preparation of Solutions

-

20 mM Phosphate Buffer (pH 2.2): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 20 mM solution. Adjust the pH to 2.2 with orthophosphoric acid.

-

Mobile Phase: Mix acetonitrile and 20 mM phosphate buffer (pH 2.2) in a ratio of 25:75 (v/v). Degas the mobile phase before use.

-

Standard Stock Solution: Accurately weigh and dissolve Enalapril Maleate and this compound reference standards in the mobile phase to obtain a known concentration.

-

Sample Solution: For tablets, weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of Enalapril Maleate and dissolve it in the mobile phase. Sonicate if necessary to ensure complete dissolution, then filter through a 0.45 µm syringe filter.

3. HPLC Instrumentation and Conditions

-

HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

-

Mobile Phase: Acetonitrile : 20 mM Phosphate Buffer pH 2.2 (25:75 v/v).[6]

-

Column Temperature: Ambient.[6]

-

Injection Volume: 50 µL.[7]

4. Analytical Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution to determine the retention times and peak areas of Enalapril and Diketopiperazine.

-

Inject the sample solution.

-

Identify the peaks in the sample chromatogram by comparing the retention times with those of the standards.

-

Calculate the amount of Enalapril and Diketopiperazine in the sample using the peak areas and the concentration of the standard solutions.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method. Enalapril is known to degrade under various stress conditions.[1][4][5]

-

Acidic Hydrolysis: Enalapril degrades to enalaprilat and diketopiperazine under acidic conditions.[1][4]

-

Alkaline Hydrolysis: Under alkaline stress, the primary degradation product is enalaprilat.[1][5]

-

Neutral Hydrolysis: In neutral conditions, both enalaprilat and diketopiperazine are formed.[1][5]

-

Oxidative Degradation: Enalapril is reported to be relatively stable under oxidative stress.[1][5]

Conclusion

The HPLC method detailed in this application note is a reliable and validated procedure for the simultaneous analysis of Enalapril and its critical degradation product, diketopiperazine. The method is suitable for routine quality control testing and for conducting stability studies of Enalapril in pharmaceutical formulations. The provided data and protocols offer a comprehensive guide for researchers and scientists in the pharmaceutical industry.

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. Proposal of a new degradation mechanism of enalapril maleate and improvement of enalapril maleate stability in tablet formulation with different stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. A green HPLC-UV method for the simultaneous analysis of enalapril, enalaprilat and diketopiperazine in pharmaceutical formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. A green HPLC-UV method for the simultaneous analysis of enalapril, enalaprilat and diketopiperazine in pharmaceutical formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. A green HPLC-UV method for the simultaneous analysis of enalapril, enalaprilat and diketopiperazine in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijpbs.com [ijpbs.com]

- 12. researchgate.net [researchgate.net]

Application Note: Development of a Stability-Indicating Assay for Enalapril Maleate

Introduction

Enalapril (B1671234), an angiotensin-converting enzyme (ACE) inhibitor, is a widely used medication for the management of hypertension and heart failure.[1][2] As a prodrug, it is hydrolyzed in the liver to its active metabolite, enalaprilat (B1671235).[2][3][4] The ester group in enalapril's structure makes it susceptible to degradation, primarily through hydrolysis and intramolecular cyclization, leading to the formation of enalaprilat and a diketopiperazine (DKP) derivative, respectively.[2][3][5] Therefore, a stability-indicating assay method is crucial to accurately quantify the drug substance and monitor its stability in the presence of its degradation products.

This application note details a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of Enalapril Maleate (B1232345) in the presence of its degradation products. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[6]

Materials and Methods

Reagents and Chemicals

-

Enalapril Maleate reference standard

-

Enalaprilat reference standard

-

Diketopiperazine (DKP) derivative reference standard

-

HPLC grade acetonitrile (B52724)

-

HPLC grade methanol[3]

-

Potassium dihydrogen phosphate (B84403)

-

Orthophosphoric acid

-

Hydrochloric acid (0.1 N)[7]

-

Sodium hydroxide (B78521) (0.1 N)[7]

-

Hydrogen peroxide (3%)

-

Purified water

Equipment

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5][6]

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Water bath or oven for forced degradation studies

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 2.2) (25:75 v/v)[8] |

| Flow Rate | 1.0 mL/min[3][5] |

| Detection Wavelength | 215 nm[6][8] |

| Injection Volume | 20 µL[6] |

| Column Temperature | Ambient |

Experimental Protocols

Preparation of Solutions

Phosphate Buffer (pH 2.2): Dissolve a suitable amount of potassium dihydrogen phosphate in purified water to make a 20 mM solution. Adjust the pH to 2.2 with orthophosphoric acid.

Mobile Phase: Mix acetonitrile and phosphate buffer (pH 2.2) in a 25:75 (v/v) ratio.[8] Filter and degas the mobile phase before use.

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of Enalapril Maleate reference standard in 25 mL of mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-50 µg/mL.

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. A stock solution of Enalapril Maleate (1 mg/mL) was subjected to the following stress conditions:

-

Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl and heat at 80°C for 24 hours.[3][5][7]

-

Alkaline Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH and keep at 60°C for 30 minutes.[3]

-

Neutral Hydrolysis: Mix 5 mL of the stock solution with 5 mL of purified water and heat at 80°C for 24 hours.[3][5]

-

Oxidative Degradation: Treat 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug powder to dry heat at 70°C for 27 days.[3]

-

Photolytic Degradation: Expose the stock solution in a transparent container to UV light (254 nm) for 7 days. A control sample should be wrapped in aluminum foil.[5]

After the specified time, the stressed samples were cooled, neutralized (if necessary), and diluted with the mobile phase to a suitable concentration for HPLC analysis.

Results and Discussion

Method Validation

The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity: The chromatograms of the stressed samples showed that the degradation products were well-resolved from the parent drug peak, indicating the specificity of the method.

Linearity: The method was found to be linear over the concentration range of 10-50 µg/mL for Enalapril Maleate. The correlation coefficient (r²) was greater than 0.999.

Accuracy and Precision: The accuracy of the method was determined by recovery studies and was found to be within the acceptable limits (98-102%). The precision, expressed as the relative standard deviation (%RSD), was less than 2% for both intraday and interday variations.

A summary of the validation parameters is presented in Table 2.

| Parameter | Result |

| Linearity Range (µg/mL) | 10 - 50 |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 99.5% |

| Precision (%RSD) | < 2% |

| LOD (µg/mL) | 0.18[3] |

| LOQ (µg/mL) | 0.56[3] |

Forced Degradation Results

The results of the forced degradation studies are summarized in Table 3. Enalapril Maleate was found to be most susceptible to degradation under alkaline and acidic hydrolytic conditions.[3] Significant degradation was also observed under neutral hydrolysis. The drug was relatively stable under oxidative, thermal, and photolytic stress conditions. The major degradation products were identified as Enalaprilat and the diketopiperazine derivative.[3][7]

| Stress Condition | % Degradation | Major Degradation Products |

| Acid Hydrolysis (0.1 N HCl, 80°C, 24h) | 19.6% | Enalaprilat, Diketopiperazine |

| Alkaline Hydrolysis (0.1 N NaOH, 60°C, 30min) | 92.5% | Enalaprilat |

| Neutral Hydrolysis (Water, 80°C, 24h) | 4.8% | Enalaprilat, Diketopiperazine |

| Oxidative Degradation (3% H₂O₂, RT, 24h) | Stable | - |

| Thermal Degradation (70°C, 27 days) | Stable | - |

| Photolytic Degradation (UV light, 7 days) | Slight Degradation | Enalaprilat |

Visualizations

Caption: Experimental workflow for the stability-indicating assay of Enalapril.

Caption: Degradation pathway of Enalapril.

Conclusion

A simple, specific, accurate, and precise stability-indicating HPLC method has been developed and validated for the determination of Enalapril Maleate in the presence of its degradation products. The method is suitable for the routine quality control and stability testing of Enalapril Maleate in pharmaceutical formulations. The forced degradation studies confirmed that Enalapril is most susceptible to hydrolytic degradation.

References

- 1. researchgate.net [researchgate.net]

- 2. ptfarm.pl [ptfarm.pl]

- 3. scielo.br [scielo.br]

- 4. caribjscitech.com [caribjscitech.com]

- 5. benchchem.com [benchchem.com]

- 6. ijiset.com [ijiset.com]

- 7. Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

Application Notes and Protocols for Forced Degradation Studies of Enalapril Maleate

Introduction

Enalapril (B1671234) Maleate (B1232345) is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure.[1][2][3] As a prodrug, it is hydrolyzed in the liver to its active metabolite, enalaprilat. The ester linkage in enalapril makes it susceptible to hydrolysis, and the overall molecule can be sensitive to various environmental factors.[1][3] Forced degradation studies are crucial for identifying potential degradation products, understanding the degradation pathways, and developing stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[4][5] These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition.[4][5]

This document provides detailed application notes and protocols for conducting forced degradation studies on Enalapril Maleate, including experimental procedures, analytical methods for monitoring degradation, and a summary of expected outcomes.

Degradation Pathways of Enalapril Maleate

Under various stress conditions, Enalapril Maleate primarily degrades into two major products: Enalaprilat and a diketopiperazine derivative (DKP).[1][3]

-

Enalaprilat: Formed by the hydrolysis of the ethyl ester group of enalapril. This is the active form of the drug.

-

Diketopiperazine (DKP): An intramolecular cyclization product.

The formation of these degradation products is highly dependent on the pH and other stress conditions.[3]

Experimental Protocols

A general workflow for conducting forced degradation studies of Enalapril Maleate is outlined below.

Materials and Reagents

-

Enalapril Maleate reference standard

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (B78521) (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Phosphate (B84403) buffer

-

Water (HPLC grade)

Stock Solution Preparation

Prepare a stock solution of Enalapril Maleate at a concentration of approximately 2 mg/mL in a suitable solvent such as methanol or water.[4]

Forced Degradation Conditions

The following protocols are based on conditions reported in the literature to achieve approximately 5-20% degradation.[4]

3.1 Acidic Hydrolysis

-

To a suitable volume of the Enalapril Maleate stock solution, add an equal volume of 0.1 N HCl.[5]

-

Incubate the solution at 80°C.[5]

-

Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).[4]

-

Before analysis, cool the samples to room temperature and neutralize with an appropriate amount of 0.1 N NaOH.[4]

-

Dilute the neutralized samples to a suitable concentration (e.g., 200 µg/mL) with the mobile phase.[4]

3.2 Alkaline Hydrolysis

-

To a suitable volume of the Enalapril Maleate stock solution, add an equal volume of 0.1 N NaOH.[5]

-

Incubate the solution at 60°C.[1] Due to rapid degradation under alkaline conditions, samples should be taken at shorter intervals (e.g., 0, 15, 30 minutes).[4]

-

Before analysis, cool the samples to room temperature and neutralize with an appropriate amount of 0.1 N HCl.[4]

-

Dilute the neutralized samples to a suitable concentration with the mobile phase.

3.3 Neutral Hydrolysis

-

Dilute the Enalapril Maleate stock solution with water.

-

Incubate the solution at 80°C.[4]

-

Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).[4]

-

Cool the samples and dilute to a suitable concentration with the mobile phase before analysis.

3.4 Oxidative Degradation

-

To a suitable volume of the Enalapril Maleate stock solution, add an equal volume of 3% H₂O₂.[4]

-

Keep the solution at room temperature (25 ± 2°C) and also at 80°C, protected from light.[4]

-

Withdraw samples at various time points (e.g., up to 8 days at room temperature, and up to 6 hours at 80°C).[4]

-

Dilute the samples to a suitable concentration with the mobile phase for analysis.

3.5 Thermal Degradation (Solid State)

-

Place a thin layer of solid Enalapril Maleate powder in a petri dish.

-

Expose the powder to dry heat at 70°C in an oven.[4]

-

Samples should be taken over an extended period (e.g., up to 27 days).[4]

-

For analysis, dissolve the powder in a suitable solvent and dilute to the target concentration.

3.6 Photolytic Degradation

-

Expose an aqueous solution of Enalapril Maleate (e.g., 2 mg/mL) and solid drug powder to UV and visible radiation for 7 days.[4]

-

Run a dark control sample in parallel, wrapped in aluminum foil.[6]

-

For the solution, dilute to a suitable concentration before analysis. For the solid sample, dissolve and then dilute.

Analytical Method

A stability-indicating HPLC method is essential to separate Enalapril Maleate from its degradation products.

High-Performance Liquid Chromatography (HPLC) Method

-

Column: RP-18 column (e.g., 150 mm x 4.6 mm, 5 µm).[7]

-

Mobile Phase: A mixture of methanol and phosphate buffer (pH 2.2; 0.01M) in a ratio of 55:45 (v/v) is commonly used.[4][7] Alternatively, a mobile phase of acetonitrile and phosphate buffer (pH 3) can be employed.[5]

-

Column Temperature: Ambient or controlled at 25-30°C.[6]

-

Injection Volume: 10-20 µL.[6]

-

Internal Standard: Salicylic acid (60 µg/mL) can be used as an internal standard.[4]

LC-MS Method for Structural Elucidation

For the identification of unknown degradation products, LC-MS is a powerful tool. The HPLC method can be adapted for LC-MS by replacing the non-volatile phosphate buffer with a volatile buffer like formic acid to adjust the pH of the aqueous component of the mobile phase to around 3.0.[5]

Data Presentation

The results of the forced degradation studies should be presented in a clear and concise manner. The following tables summarize the typical degradation behavior of Enalapril Maleate under various stress conditions as reported in the literature.

Table 1: Summary of Degradation Behavior of Enalapril Maleate

| Stress Condition | Reagents and Conditions | Major Degradation Products | Extent of Degradation |

| Acidic Hydrolysis | 0.1 N HCl at 80°C for 24 hours | Enalaprilat, Diketopiperazine (major) | Significant degradation (e.g., ~19.6% remaining Enalapril)[4] |

| Alkaline Hydrolysis | 0.1 N NaOH at 60°C for 30 minutes | Enalaprilat | Extensive degradation (e.g., ~7.5% remaining Enalapril)[4] |

| Neutral Hydrolysis | Water at 80°C for 24 hours | Enalaprilat, Diketopiperazine | Moderate degradation (e.g., ~95.2% remaining Enalapril)[4] |

| Oxidative Degradation | 3% H₂O₂ at room temp. and 80°C | - | Generally stable[4] |

| Thermal Degradation | Solid state at 70°C for 27 days | - | Stable in solid state[4] |

| Photolytic Degradation | UV and visible light for 7 days (aqueous solution) | Enalaprilat | Slight degradation[1] |

| Photolytic Degradation | UV and visible light for 7 days (solid state) | - | No degradation observed[1] |

Table 2: Kinetic Data for Hydrolytic Degradation of Enalapril Maleate

| Hydrolysis Condition | Degradation Kinetics |

| Acidic (0.1 N HCl, 80°C) | First-order[4] |

| Alkaline (0.1 N NaOH, 60°C) | First-order[4] |

| Neutral (Water, 80°C) | First-order[4] |

Conclusion

Forced degradation studies are indispensable for understanding the stability of Enalapril Maleate. The drug is particularly susceptible to hydrolysis, especially under alkaline conditions, leading to the formation of enalaprilat.[4] Acidic and neutral conditions also promote hydrolysis and cyclization to form diketopiperazine.[4] Enalapril Maleate is relatively stable under oxidative, thermal (in solid state), and photolytic (in solid state) stress.[1][4] The provided protocols and analytical methods offer a robust framework for researchers and drug development professionals to conduct these critical studies, ensuring the development of stable and effective pharmaceutical formulations.

References

- 1. scielo.br [scielo.br]

- 2. Optimized and Validated Spectrophotometric Methods for the Determination of Enalapril Maleate in Commercial Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analytical Method Validation of Enalapril Impurities

Introduction

Enalapril (B1671234), an angiotensin-converting enzyme (ACE) inhibitor, is a widely used medication for the management of hypertension and heart failure.[1][2] The presence of impurities in the drug substance or product can affect its efficacy and safety. Therefore, a robust and validated analytical method is crucial for the identification and quantification of these impurities to ensure the quality and stability of enalapril formulations. This document provides a detailed application note and protocol for a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of enalapril and its impurities, developed as a user-friendly alternative to the European Pharmacopoeia (EP) method.[3][4][5][6] The validation of this method is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8]

Analytical Method

A user-friendly, stability-indicating RP-HPLC method has been developed to overcome the challenges associated with the official EP method, such as high column temperature (70°C) and inadequate separation of impurities.[3][4][5][6] This improved method utilizes a lower column temperature and an acidic mobile phase to achieve better separation and peak shapes.[3][4]

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of enalapril and its impurities.

| Parameter | Condition |

| Column | ZORBAX Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) or Grace Platinum C8 EPS (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724) and 20 mmol phosphate (B84403) buffer (pH 3.0) in a ratio of 25:75 (v/v)[3][4][9][10] |

| Flow Rate | 1.0 mL/min to 2.0 mL/min[10][11] |

| Column Temperature | 55°C[3][4][5][6] |

| Detection Wavelength | 215 nm[9][10] |

| Injection Volume | 20 µL |

| Run Time | Approximately 20 minutes[3][4] |

Experimental Protocols

Preparation of Solutions

-

Buffer Preparation (pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in water to make a 20 mmol solution. Adjust the pH to 3.0 with phosphoric acid.

-

Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer (pH 3.0) in the ratio of 25:75 (v/v). Filter through a 0.45 µm membrane filter and degas.

-

Standard Stock Solution: Accurately weigh and dissolve enalapril maleate (B1232345) and its known impurities in the mobile phase to obtain a desired concentration.

-

Sample Solution: For tablet analysis, weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to a single dose of enalapril maleate into a suitable volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to the mark. Filter the solution through a 0.45 µm filter before injection.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantitation (LOQ).[7][8][12]

Specificity (Forced Degradation Studies)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. Enalapril maleate was subjected to various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis.[2][11][13] The drug showed significant degradation under acidic and basic conditions and was also susceptible to oxidative degradation.[2][11] The method was able to separate the degradation products from the main peak, confirming its specificity.[11]

Protocol for Forced Degradation Studies:

-

Acid Hydrolysis: Treat the drug solution with 0.1N HCl at 80°C.[11][13]

-

Base Hydrolysis: Treat the drug solution with 0.1N NaOH at 80°C.[11][13]

-

Oxidative Degradation: Treat the drug solution with a suitable oxidizing agent (e.g., hydrogen peroxide or magnesium monoperoxyphthalate) at room temperature.[11][13][14]

-

Thermal Degradation: Expose the solid drug to a temperature of 50°C for 60 days.[11][13]

-

Photolytic Degradation: Expose the drug solution to UV light at 40°C.[11][13]

Quantitative Validation Data

The following tables summarize the quantitative data obtained during the method validation.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

| Analyte | Linearity Range | Correlation Coefficient (r²) | LOD (%) | LOQ (%) |

| Enalapril Maleate | 0.5 - 10 µg/mL[14] | > 0.999[9][14] | 0.021[9][10] | 0.062[9][10] |

Table 2: Accuracy (Recovery)

| Concentration Level | Amount Spiked | Amount Recovered | % Recovery |

| 80% | (Specify amount) | (Specify amount) | (Specify %) |

| 100% | (Specify amount) | (Specify amount) | (Specify %) |

| 120% | (Specify amount) | (Specify amount) | (Specify %) |

| Average | (Specify average %) |

Table 3: Precision (Repeatability and Intermediate Precision)

| Parameter | Concentration | Relative Standard Deviation (RSD) (%) |

| Repeatability | 100% of test concentration | < 2% |

| Intermediate Precision | 100% of test concentration | < 2% |

Visualizations

Analytical Method Validation Workflow

Caption: Workflow for the validation of the analytical method for enalapril impurities.

Forced Degradation Pathway of Enalapril

Caption: Forced degradation pathways of Enalapril Maleate under various stress conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. historymedjournal.com [historymedjournal.com]

- 3. academic.oup.com [academic.oup.com]

- 4. User-Friendly HPLC Method Development and Validation for Determination of Enalapril Maleate and Its Impurities in Enalapril Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. User-Friendly HPLC Method Development and Validation for Determination of Enalapril Maleate and Its Impurities in Enalapril Tablets. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. canadacommons.ca [canadacommons.ca]

- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]

- 13. researchgate.net [researchgate.net]

- 14. Identification of new impurities of enalapril maleate on oxidation in the presence of magnesium monoperoxyphthalate [pubmed.ncbi.nlm.nih.gov]

Revolutionizing Enalapril Analysis: A UHPLC Approach for Superior Separation of Degradants

[Application Note]

Introduction

Enalapril, an essential angiotensin-converting enzyme (ACE) inhibitor, is widely prescribed for the management of hypertension and heart failure. The stability of Enalapril is a critical quality attribute, as it can degrade into several impurities, primarily Enalaprilat and Diketopiperazine (DKP), through hydrolysis and intramolecular cyclization, respectively. The rate and pathway of degradation are significantly influenced by pH, with DKP being the major degradant below pH 5 and Enalaprilat dominating at pH 5 or above. Ensuring the purity and stability of Enalapril formulations is paramount for patient safety and therapeutic efficacy. This application note presents a robust Ultra-High-Performance Liquid Chromatography (UHPLC) method for the rapid and efficient separation of Enalapril from its key degradants, offering significant improvements in resolution, speed, and sensitivity over traditional HPLC methods.

Key Degradation Products of Enalapril

-

Enalaprilat: The active metabolite of Enalapril, formed by hydrolysis of the ethyl ester group.

-

Diketopiperazine (DKP): An inactive cyclic degradation product formed through an intramolecular condensation reaction.

Advantages of the UHPLC Method